An In-depth Technical Guide on the Core Fundamental Properties of cis-2-Butene-1,4-diol
An In-depth Technical Guide on the Core Fundamental Properties of cis-2-Butene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Butene-1,4-diol is a pivotal bifunctional molecule with significant applications in organic synthesis and materials science. Its unique structure, featuring a cis-configured double bond flanked by two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of cis-2-butene-1,4-diol, detailed experimental protocols for its synthesis, purification, and analysis, and relevant safety information to ensure its proper handling and use in a research and development setting.
Chemical and Physical Properties
cis-2-Butene-1,4-diol, also known by its IUPAC name (2Z)-but-2-ene-1,4-diol, is a nearly colorless, odorless liquid at room temperature.[1] It is highly soluble in water, ethanol (B145695), and acetone, but only sparingly soluble in benzene.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Fundamental Properties of cis-2-Butene-1,4-diol
| Property | Value | References |
| Molecular Formula | C₄H₈O₂ | [2][3][4][5] |
| Molecular Weight | 88.11 g/mol | [2][3][5] |
| CAS Number | 6117-80-2 | [3][4][6] |
| Appearance | Colorless to light yellow, clear liquid | [1][7][8][9] |
| Odor | Odorless | [1][2][5][8] |
| Melting Point | 4-11 °C (39.2-51.8 °F; 277.15-284.15 K) | [3][7][8][10] |
| Boiling Point | 235 °C (455 °F; 508.15 K) at 760 mmHg | [3][7][8] |
| 141-149 °C at 20 mmHg | [1][2][10] | |
| Density | 1.072 - 1.082 g/mL at 20 °C | [3][7][9] |
| Refractive Index (n20/D) | 1.4770 - 1.4820 | [3][4][7] |
| Flash Point | 127 - 128 °C (260.6 - 262.4 °F) - closed cup | [3][7] |
| Solubility | Very soluble in water, ethanol, acetone. Sparingly soluble in benzene. | [1][2][10] |
| Vapor Density | 3.0 (Air = 1) | [1][2][5] |
| Vapor Pressure | 0.01 - 0.04 mmHg at 25 °C | [1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of cis-2-butene-1,4-diol. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for cis-2-Butene-1,4-diol
| Technique | Key Features/Signals | References |
| ¹H NMR | Signals expected around 5.6-5.8 ppm (t, 2H, -CH=CH-), 4.1-4.3 ppm (d, 4H, -CH₂-OH), and a variable signal for the hydroxyl protons (-OH). | [11] |
| ¹³C NMR | Expected signals around 128-130 ppm (-CH=CH-) and 58-60 ppm (-CH₂-OH). | [12] |
| Infrared (IR) | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | [5] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 88. | [5] |
Experimental Protocols
Synthesis of cis-2-Butene-1,4-diol via Hydrogenation of 2-Butyne-1,4-diol (B31916)
The most common and selective method for synthesizing cis-2-butene-1,4-diol is the catalytic hydrogenation of 2-butyne-1,4-diol.[10] This reaction can be effectively carried out using catalysts such as Raney nickel or palladium on a support.
3.1.1. Using Raney Nickel Catalyst
-
Materials: 2-Butyne-1,4-diol, Raney Nickel (W-6), Ethanol (absolute), Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, prepare a solution of 2-butyne-1,4-diol in absolute ethanol (e.g., 10-20% w/v).
-
Carefully add W-6 Raney Nickel catalyst to the solution. The catalyst loading is typically 5-10% by weight of the 2-butyne-1,4-diol. Caution: Raney Nickel is pyrophoric and should be handled under a solvent.
-
Seal the autoclave and purge with nitrogen gas to remove air.
-
Pressurize the autoclave with hydrogen gas to 2-4 atmospheres.
-
Stir the reaction mixture vigorously and heat to a temperature of 50-70 °C.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen gas.
-
The catalyst can be removed by filtration through a pad of celite. Caution: Do not allow the catalyst to dry as it can ignite in air.
-
The ethanol is removed from the filtrate by rotary evaporation to yield crude cis-2-butene-1,4-diol.
-
3.1.2. Using Palladium on Calcium Carbonate (Pd/CaCO₃) Catalyst
-
Materials: 2-Butyne-1,4-diol, 1% Pd/CaCO₃, Methanol (B129727), Hydrogen gas.
-
Procedure:
-
Dissolve 2-butyne-1,4-diol in methanol in a suitable hydrogenation vessel.
-
Add the 1% Pd/CaCO₃ catalyst to the solution.
-
Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of approximately 1.2 bar.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by GC to confirm the consumption of the starting material.
-
Upon completion, vent the hydrogen and filter the catalyst.
-
Remove the methanol under reduced pressure to obtain the crude product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. arches.union.edu [arches.union.edu]
- 11. reddit.com [reddit.com]
- 12. 2-Butene-1,4-diol(6117-80-2) 13C NMR [m.chemicalbook.com]
